![molecular formula C19H23BrO3 B4897787 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4897787.png)
1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene, also known as BRL37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in the 1980s and has since been used in scientific research for its ability to selectively target the β3-adrenergic receptor.
Mécanisme D'action
1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue and the urinary bladder. Activation of this receptor leads to increased lipolysis, thermogenesis, and glucose uptake in adipose tissue, as well as relaxation of smooth muscle in the bladder. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the activation of intracellular signaling pathways, including the cAMP-dependent protein kinase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In adipose tissue, it increases lipolysis and thermogenesis, leading to decreased fat mass and improved glucose tolerance. In the urinary bladder, it induces relaxation of smooth muscle, which may have therapeutic applications in the treatment of bladder disorders. This compound has also been shown to have potential cardioprotective effects, including the prevention of ischemia-reperfusion injury and the improvement of cardiac function in heart failure.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for the specific targeting of this receptor without affecting other adrenergic receptors. This makes it a useful tool for studying the physiological effects of β3-adrenergic receptor activation. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects. Additionally, this compound has a short half-life and may require frequent dosing in in vivo experiments.
Orientations Futures
There are several potential future directions for research involving 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene. One area of interest is the development of more potent and selective β3-adrenergic receptor agonists for use in therapeutic applications. Another area of research is the investigation of the effects of β3-adrenergic receptor activation on other physiological processes, such as inflammation and immune function. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in the treatment of metabolic and cardiovascular disorders.
Méthodes De Synthèse
The synthesis of 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene involves several steps, including the reaction of 3,5-dimethylphenol with 2-chloro-4-methylphenol to form 2-(2,4-dimethylphenoxy)-4-methylphenol. This intermediate is then reacted with 3-chloropropyl-2-methoxy-4-methylphenol to form 2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylphenol. The final step involves the reaction of this intermediate with bromine in the presence of a catalyst to form the desired product, this compound.
Applications De Recherche Scientifique
1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene has been used in scientific research to study the β3-adrenergic receptor and its role in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. This compound has also been used in studies investigating the effects of β3-adrenergic receptor activation on cardiac function and blood pressure regulation.
Propriétés
IUPAC Name |
1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO3/c1-13-6-7-17(18(12-13)21-4)22-8-5-9-23-19-15(3)10-14(2)11-16(19)20/h6-7,10-12H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJKJSMFXFITTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2Br)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4897704.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B4897711.png)

![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine](/img/structure/B4897719.png)
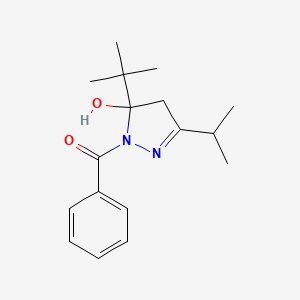
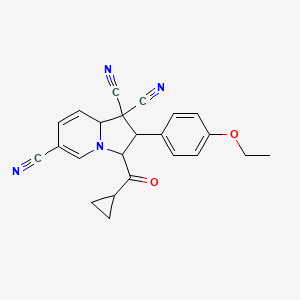
![5-{5-chloro-2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897744.png)
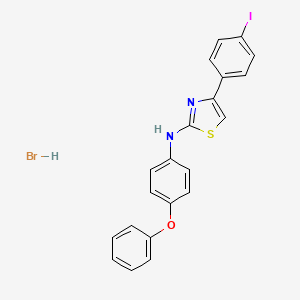
![1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B4897752.png)
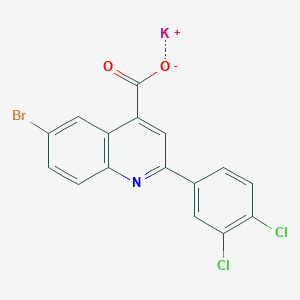
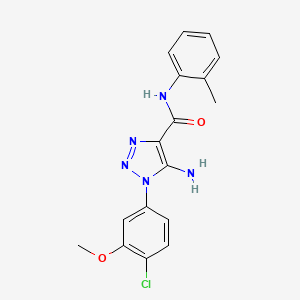

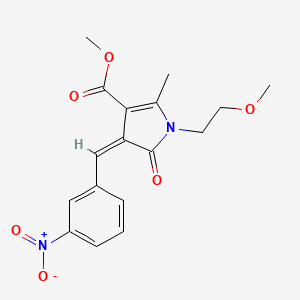
![5-acetyl-4-(2-chlorophenyl)-6-methyl-2-{[(methylthio)methyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4897813.png)